3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a thienopyrimidine core and a triazole ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can yield a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothienopyrimidines and related heterocyclic compounds, such as:
Pyrazolopyrimidines: These compounds have a similar core structure and exhibit similar biological activities.
Thienopyrimidines: These compounds share the thienopyrimidine core and have comparable chemical properties.
Triazolopyrimidines: These compounds contain the triazole ring and exhibit similar reactivity and biological activities .
Uniqueness
N-{3-[(4-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(3,4-DIMETHOXYBENZYL)AMINE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C22H18ClN5O4S2 |
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Molecular Weight |
516.0 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-[(3,4-dimethoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C22H18ClN5O4S2/c1-31-17-8-3-13(11-18(17)32-2)12-24-20-19-16(9-10-33-19)28-21(25-20)22(26-27-28)34(29,30)15-6-4-14(23)5-7-15/h3-11H,12H2,1-2H3,(H,24,25) |
InChI Key |
LZVMYYIHBJMDPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
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